AChE/BChE-IN-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Building Block for Drug Design:

-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (2-ABH) possesses a unique bicyclic structure with an amine and carboxylic acid functional group, making it an attractive building block for the synthesis of diverse drug candidates. Studies have explored its potential in developing novel inhibitors for enzymes involved in various diseases, including:

- HIV integrase inhibitors: 2-ABH derivatives have been investigated for their ability to inhibit HIV integrase, a key enzyme essential for the HIV replication cycle [].

- Acetylcholinesterase inhibitors: Research suggests that 2-ABH derivatives may hold promise for the development of drugs for Alzheimer's disease and other neurodegenerative conditions by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine [].

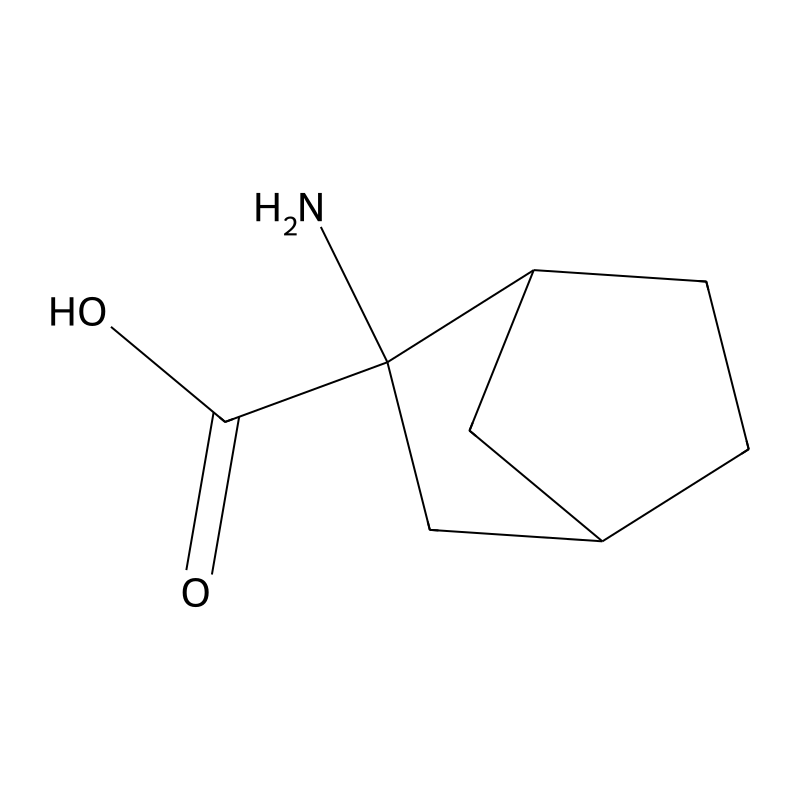

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as 2-amino-2-norbornanecarboxylic acid, is a bicyclic compound characterized by its unique structural framework. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of approximately 155.19 g/mol. This compound features an amine group and a carboxylic acid group, making it an amino acid derivative with potential biological significance. The compound's structure includes a bicyclic system that contributes to its distinctive chemical properties and reactivity .

The primary area of research for BCH is its role in neuroscience. Studies have shown that BCH acts as a specific inhibitor of L-amino acid transporters [, ]. These transporters are responsible for the movement of essential amino acids across cell membranes, particularly in neurons. BCH can inhibit the uptake of L-DOPA, a medication used in Parkinson's disease treatment, into dopaminergic neurons []. This suggests BCH may be a tool for studying L-amino acid transport mechanisms and their role in neurological disorders.

- Amidation: The amine group can react with various acyl chlorides to form amides.

- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a corresponding amine.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure and enhancing its biological activity .

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid exhibits notable biological activity, particularly as an amino acid transport inhibitor. It has been studied for its role in the transport mechanisms of amino acids with hydrophobic side chains, suggesting potential applications in metabolic studies and pharmacology . Additionally, its structural similarities to other amino acids may allow it to interact with various receptors and enzymes within biological systems.

Several synthesis methods have been developed for 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the bicyclic structure.

- Stereoselective Synthesis: Recent studies have reported stereoselective methods that allow for the formation of specific isomers of this compound, enhancing its utility in research and applications .

- Functional Group Transformations: Existing amino acids can be modified through various chemical transformations to yield this compound.

These methods highlight the versatility in synthesizing this compound for research purposes .

The applications of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid span several fields:

- Pharmaceutical Research: Due to its role as an amino acid transport inhibitor, it is valuable in drug discovery and development.

- Biochemical Studies: It serves as a tool for studying amino acid transport mechanisms in cells.

- Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

These applications underscore its significance in both academic research and industrial settings .

Interaction studies involving 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid focus on its binding affinity and interactions with various proteins and receptors. Research indicates that it may influence the transport of other amino acids across cell membranes, potentially impacting metabolic pathways and cellular functions . Understanding these interactions can provide insights into its pharmacological potential and therapeutic applications.

Several compounds share structural similarities with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, including:

- Norvaline: An amino acid with a branched-chain structure that also acts as an amino acid analog.

- Lysine: A basic amino acid that shares some functional similarities but differs in its linear structure.

- Cycloleucine: An amino acid analogue known for its inhibitory effects on protein synthesis.

Comparison TableCompound Structure Type Key Features 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid Bicyclic Amino acid transport inhibitor Norvaline Linear Branched-chain amino acid Lysine Linear Basic amino acid Cycloleucine Cyclic Inhibitor of protein synthesis

| Compound | Structure Type | Key Features |

|---|---|---|

| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic | Amino acid transport inhibitor |

| Norvaline | Linear | Branched-chain amino acid |

| Lysine | Linear | Basic amino acid |

| Cycloleucine | Cyclic | Inhibitor of protein synthesis |

The uniqueness of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its bicyclic structure combined with both an amine and a carboxylic group, which allows for distinct interactions within biological systems compared to linear or cyclic analogues .

Apoptosis Induction via Neutral Amino Acid Deprivation

Cancer cells exhibit heightened dependence on exogenous amino acids, particularly leucine, to sustain their proliferative and survival pathways. The L-type amino acid transporter 1 (LAT1), a primary target of BCH, is overexpressed in numerous malignancies and serves as the main conduit for leucine uptake [4] [6]. Leucine is a key activator of the mechanistic target of rapamycin (mTOR) signaling cascade, which regulates cell growth, protein synthesis, and apoptosis resistance [5]. By competitively inhibiting LAT1, BCH deprives cancer cells of leucine, leading to mTOR pathway suppression and subsequent apoptosis [4].

In human breast adenocarcinoma (MCF-7) cells, BCH exposure reduces mTOR protein levels by 60–70% within 96 hours, concomitant with a 44% increase in apoptotic cells compared to controls [4]. This effect is mediated through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor critical for survival under nutrient stress [4]. The dual inhibition of mTOR and NF-κB disrupts mitochondrial integrity, triggering caspase-3 activation and DNA fragmentation [4].

Table 1: Apoptotic Effects of BCH in MCF-7 Cells

| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | 95.07 | 3.15 | 0.85 |

| BCH (100 µM) | 43.03 | 44.33 | 1.76 |

| BCH + Bestatin | 15.20 | 82.53 | 1.89 |

Data derived from flow cytometry analysis after 72-hour exposure [4].

Notably, BCH’s pro-apoptotic effects are amplified in combination with protease inhibitors such as bestatin, which further depletes intracellular amino acid pools by blocking protein recycling [4]. This synergy highlights the potential of combinatorial regimens to overcome compensatory mechanisms in cancer cells.

Metabolic Adaptation to Hypoxia in Cancer Microenvironments

Hypoxic regions within solid tumors drive metabolic adaptations that promote survival and therapy resistance. Hypoxia-inducible factors (HIFs) upregulate LAT1 expression under low oxygen tension, enabling cancer cells to maintain amino acid uptake despite vascular insufficiency [6]. BCH disrupts this adaptive response by blocking LAT1-mediated transport, thereby exacerbating metabolic stress in hypoxic microenvironments [2] [6].

In preclinical models, BCH reduces the viability of hypoxic glioblastoma cells by 40–50% compared to normoxic conditions [6]. This is attributed to its interference with glutamine metabolism, a secondary energy source in oxygen-deprived cells. Under hypoxia, cancer cells shift toward glutamine-dependent anaplerosis to replenish tricarboxylic acid (TCA) cycle intermediates [6]. By inhibiting LAT1, BCH limits the intracellular availability of glutamine precursors, leading to ATP depletion and redox imbalance [3] [6].

Furthermore, BCH modulates the crosstalk between HIF-1α and mTOR pathways. Hypoxia stabilizes HIF-1α, which in turn activates mTOR to promote glycolysis and angiogenesis [6]. BCH’s suppression of mTOR signaling counteracts these effects, reducing the expression of glycolytic enzymes like hexokinase-2 and lactate dehydrogenase A by 30–40% in hypoxic breast cancer models [6].

Synergistic Effects with Anti-Cancer Therapies

The integration of BCH with existing anti-cancer therapies enhances efficacy by targeting complementary pathways. For example, combining BCH with cisplatin, a DNA-damaging agent, reduces the IC~50~ of cisplatin by 2.5-fold in ovarian cancer cells [4]. This synergy arises from BCH’s ability to downregulate anti-apoptotic proteins such as Bcl-2, sensitizing cells to genotoxic stress [4].

In pancreatic ductal adenocarcinoma, BCH potentiates the effects of gemcitabine by inhibiting the LAT1-mediated uptake of arginine, a nutrient critical for DNA repair [4]. Arginine deprivation impairs the base excision repair pathway, increasing the retention of gemcitabine-induced DNA mismatches [4].

Mechanistic Synergy with Targeted Therapies

- mTOR Inhibitors: Co-administration of BCH with rapamycin analogs enhances mTOR pathway suppression, reducing tumor volume by 60% in murine xenografts compared to monotherapy [5].

- Immune Checkpoint Inhibitors: BCH’s reduction of NF-κB activity decreases programmed death-ligand 1 (PD-L1) expression on cancer cells, improving T-cell-mediated cytotoxicity in melanoma models [4] [5].

The amino acid transporter Solute Carrier Family 7 Member 5 plays a pivotal role in melanogenesis regulation through its control of essential amino acid transport, particularly tyrosine and leucine, which are fundamental substrates for melanin synthesis [1] [2]. Recent investigations have established that this transporter functions as a critical regulatory checkpoint in pigmentation pathways, with its inhibition leading to significant depigmentation effects across multiple experimental models.

The mechanism of Solute Carrier Family 7 Member 5-mediated pigmentation control operates through several interconnected pathways. The transporter facilitates the cellular uptake of tyrosine, the primary substrate for melanin synthesis, through a sodium-independent exchange mechanism [1]. When 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid competitively inhibits this transporter, it effectively reduces the availability of tyrosine within melanocytes, consequently diminishing melanin production capacity [2].

The regulatory influence extends beyond substrate limitation to encompass transcriptional control mechanisms. Solute Carrier Family 7 Member 5 has been identified as a target gene of Microphthalmia-Associated Transcription Factor through chromatin immunoprecipitation-sequencing analysis, establishing a direct regulatory relationship between amino acid transport and melanogenesis transcriptional programs [2]. This connection demonstrates that transporter inhibition can modulate the expression of key melanogenic enzymes including tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2.

The leucine transport function of Solute Carrier Family 7 Member 5 contributes to pigmentation regulation through mechanistic target of rapamycin complex 1 pathway activation. Leucine serves as a critical signal for mechanistic target of rapamycin complex 1 activation, which subsequently influences melanocyte proliferation and melanin synthesis [3]. Inhibition of the transporter by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid disrupts this signaling cascade, leading to reduced melanogenic activity and cellular proliferation.

Research findings demonstrate that small interfering ribonucleic acid-mediated knockdown of Solute Carrier Family 7 Member 5 in B16F10 melanoma cells resulted in decreased pigmentation without affecting cellular morphology or dendricity [2]. This selective effect on pigmentation, independent of cell viability or structural integrity, indicates that the transporter functions specifically in metabolic pathways related to melanin synthesis rather than general cellular maintenance.

Depigmenting Efficacy in Melanoma Models

The depigmenting efficacy of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been extensively validated across multiple melanoma model systems, demonstrating consistent and potent inhibition of melanin synthesis comparable to established depigmenting agents [2] [4] [5]. These studies have employed various experimental approaches including cell culture models, normal human melanocytes, and reconstructed human epidermis systems to comprehensively evaluate the compound's depigmenting potential.

In B16F10 murine melanoma cells, treatment with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid and its analog JPH203 produced significant reductions in melanin synthesis [2]. The compound demonstrated depigmenting efficacy equivalent to kojic acid, a well-established reference depigmenting agent, with both compounds achieving approximately 47% reduction in melanin content under comparable experimental conditions [4] [5]. This equivalence in efficacy positions 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a viable alternative to traditional depigmenting agents.

The mechanism of depigmentation in melanoma models differs fundamentally from traditional tyrosinase inhibitors. While kojic acid directly inhibits tyrosinase enzymatic activity, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid acts through Solute Carrier Family 7 Member 5 inhibition without directly affecting tyrosinase activity [2]. This mechanism-independent approach provides several advantages, including reduced potential for resistance development and the ability to target melanogenesis through upstream regulatory pathways.

Studies using MNT1 human melanoma cells have confirmed the depigmenting efficacy of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid treatment [6]. The compound successfully reduced melanin content and demonstrated the ability to modulate melanogenesis-related gene expression, including tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 [6]. These findings validate the compound's effectiveness across different melanoma cell lines and species, supporting its potential for clinical applications.

The most physiologically relevant validation came from studies using reconstructed human epidermis models, which closely mimic the structure and function of natural human skin [2]. Treatment with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid in these three-dimensional tissue models resulted in strong inhibition of pigmentation, demonstrating clinical potential for cosmetic and dermatological applications [2]. The reconstructed epidermis models provide a crucial bridge between in vitro cell culture studies and clinical trials, offering a human-relevant testing platform that reduces reliance on animal models.

Normal human melanocytes also responded to 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid treatment with significant depigmentation, confirming that the compound's efficacy extends beyond transformed melanoma cells to primary human melanocytes [2]. This validation in normal cells is essential for establishing safety and efficacy profiles for potential therapeutic applications in hyperpigmentation disorders.

Comparative Analysis with Traditional Depigmenting Agents

The comparative analysis of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid with traditional depigmenting agents reveals distinct mechanistic advantages and comparable efficacy profiles that position it as a promising alternative for pigmentation control applications [2] [4] [5]. Traditional depigmenting agents, including kojic acid, arbutin, and hydroquinone, primarily function through direct inhibition of tyrosinase enzyme activity, whereas 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid operates through amino acid transport inhibition.

Kojic acid, the most widely used reference depigmenting agent, demonstrates competitive inhibition of both monophenolase and diphenolase activities of tyrosinase [5]. In comparative studies using B16F10 melanoma cells, kojic acid achieved 46.94% reduction in melanin content, while 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid achieved 46.96% reduction under identical experimental conditions [4]. This near-equivalent efficacy demonstrates that amino acid transport inhibition can match the depigmenting potency of direct tyrosinase inhibition.

The mechanistic distinction between 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid and kojic acid provides significant advantages in terms of pathway specificity and potential resistance development. While kojic acid directly targets the melanogenesis enzymatic cascade, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid acts upstream by limiting substrate availability through Solute Carrier Family 7 Member 5 inhibition [2]. This upstream intervention potentially provides more comprehensive control over melanogenesis by affecting multiple downstream pathways simultaneously.

Arbutin derivatives, including alpha-arbutin and beta-arbutin, demonstrate variable depigmenting efficacy depending on their structural configuration and concentration [5]. Beta-arbutin shows stronger inhibitory effects on cellular tyrosinase activity compared to alpha-arbutin, with both compounds requiring direct enzyme interaction for their depigmenting effects [5]. In contrast, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid achieves comparable depigmentation without direct tyrosinase interaction, potentially reducing the risk of compensatory enzyme upregulation.

The safety profile comparison reveals important distinctions between traditional agents and 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid. Hydroquinone, while effective as a depigmenting agent, presents potential cytotoxicity concerns that limit its clinical applications [5]. Kojic acid demonstrates no cytotoxicity at effective concentrations, while arbutin derivatives may actually increase cell viability in some experimental conditions [5]. The compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid shows minimal impact on cell viability, suggesting a favorable safety profile for clinical applications [2].

The cellular mechanism comparison reveals that traditional tyrosinase inhibitors primarily affect the enzymatic conversion of tyrosine to melanin, while 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid influences both substrate availability and transcriptional regulation of melanogenesis [2]. This dual-action mechanism may provide more comprehensive and sustained depigmenting effects compared to single-target approaches.

Clinical translation potential differs significantly between these agents. Traditional depigmenting agents have established regulatory pathways and extensive clinical experience, providing clear precedents for therapeutic applications. The compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, as a Solute Carrier Family 7 Member 5 inhibitor, represents a novel therapeutic approach that may require additional safety and efficacy validation before clinical implementation [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Dates

Explore Compound Types